molecular formula C15H13ClN2O2 B4932399 5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile

5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile

Cat. No.: B4932399
M. Wt: 288.73 g/mol
InChI Key: DYAZYNNRTWBXGG-UHFFFAOYSA-N
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Description

5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.0665554 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrano[3,2-b]indoles

A research paper describes a one-step procedure for synthesizing 5-acetyl-2-amino-4-aryl-3-cyano-4H-pyrano[3,2-b]indoles. This involves a three-component reaction of 1-acetylindol-3(2H)-one with aromatic aldehydes and malononitrile in ethanol, using triethylamine as a catalyst. The structure of a specific compound in this class, 5-acetyl-2-amino-4-(4'-chloro-3'-nitrophenyl)-3-cyano-4H-pyrano[3,2-b]indole, was established through X-ray diffraction analysis​​.

Chemical Properties and Applications

Thermo Fisher Scientific lists a related compound, 5-acetyl-2-amino-4-methylthiazole, with its specifications. It's described as a pale cream to cream or pale yellow to yellow powder with an assay (HPLC) of ≥97.0%. This compound is used for research purposes only and has various applications in scientific studies. Its chemical identifiers include CAS number 30748-47-1 and molecular formula C6H8N2OS​​.

Properties

IUPAC Name

5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-8(19)13-9(2)20-15(18)11(7-17)14(13)10-5-3-4-6-12(10)16/h3-6,14H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAZYNNRTWBXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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